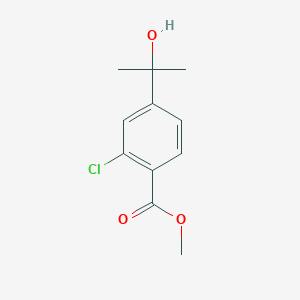
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(2-hydroxypropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxypropan-2-yl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2-hydroxypropan-2-yl)benzoate: Lacks the chloro group, leading to different reactivity and applications.
Methyl 2-chloro-4-(2-hydroxyethyl)benzoate: Similar structure but with an ethyl group instead of a hydroxypropan-2-yl group.
Uniqueness
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,14)7-4-5-8(9(12)6-7)10(13)15-3/h4-6,14H,1-3H3 |
Clave InChI |
XCBHNQGQVXPXMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


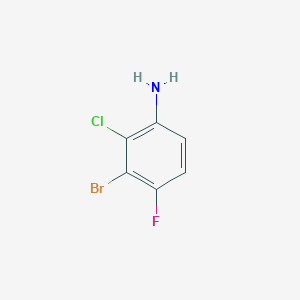
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
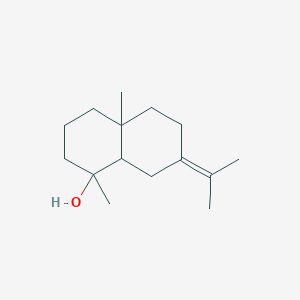
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

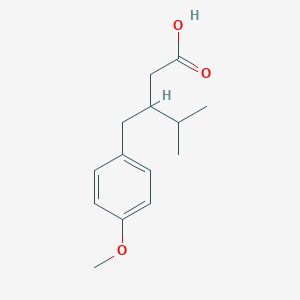
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
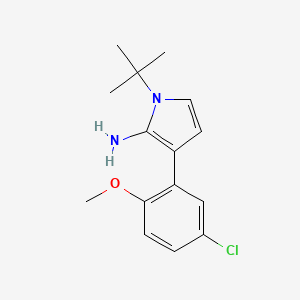
![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)

